molecular formula C13H10ClNO3 B13865054 2-Chloro-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

2-Chloro-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B13865054
M. Wt: 263.67 g/mol
InChI Key: PRQLKYCKYFYSJT-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methoxyphenyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C19H14ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(4-methoxyphenyl)pyridine-4-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial in industrial settings to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(4-methoxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Chloro-6-(4-methoxyphenyl)pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-6-methylpyridine-4-carboxylic acid
  • 2-Chloro-6-methoxypyridine-4-carboxylic acid
  • 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

Comparison: Compared to similar compounds, 2-Chloro-6-(4-methoxyphenyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

2-chloro-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C13H10ClNO3/c1-18-10-4-2-8(3-5-10)11-6-9(13(16)17)7-12(14)15-11/h2-7H,1H3,(H,16,17)

InChI Key

PRQLKYCKYFYSJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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